(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene
Description
(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium (CAS 72287-26-4), often abbreviated as PdCl₂(dppf), is a palladium(II) complex featuring a ferrocene-based bisphosphine ligand. This organometallic compound is widely employed as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, due to its robust electron-donating properties and structural stability . The toluene-associated form (referenced in the question) likely denotes its preparation or storage in toluene solvent, enhancing solubility and handling in organic syntheses . Key applications include the synthesis of biaryls, conjugated dienes, and functionalized heterocycles, as demonstrated in coupling reactions involving aryl halides and organoboron reagents .
Properties
CAS No. |
867381-03-1 |
|---|---|
Molecular Formula |
C41H46Cl2FeP2Pd |
Molecular Weight |
833.932 |
IUPAC Name |
cyclopentyl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride |
InChI |
InChI=1S/2C17H19P.C7H8.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-6H,1H3;2*1H;;/q;;;;;;+2/p-2 |
InChI Key |
NWEBHMXIAMBQMI-UHFFFAOYSA-L |
SMILES |
CC1=CC=CC=C1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Pd+2] |
Synonyms |
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) Toluene Adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium DIchloride Toluene Adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium Dichloride Toluene Chloride Adduct; [1,1’-Bis(diphe |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene typically involves the reaction of bis(diphenylphosphino)ferrocene with palladium(II) chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene undergoes various types of reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura, Heck, Sonogashira, and Stille coupling reactions
Substitution Reactions: The compound can participate in substitution reactions where the chloride ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of aryl boronic acids and aryl halides in the presence of a base such as potassium carbonate.
Heck Reaction: Involves the coupling of aryl halides with alkenes in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation of new bonds. The bis(diphenylphosphino)ferrocene ligand stabilizes the palladium center and enhances its reactivity .
Comparison with Similar Compounds
1,1'-Bis(di-tert-butylphosphino)ferrocene Dichloropalladium
1,1'-Bis(di-iso-propylphosphino)ferrocene Dichloropalladium
- CAS : 97239-80-0 .
- Key Differences : The iso-propyl substituents provide intermediate steric bulk compared to phenyl or tert-butyl groups. This balance may enhance catalytic efficiency in reactions sensitive to both electronic and steric factors.
Metal Center Variations
Dichloro(1,1'-bis(diphenylphosphino)ferrocene)nickel(II)
- CAS : 67292-34-6 .
- Key Differences : Replacing palladium with nickel reduces cost but often necessitates harsher reaction conditions (e.g., higher temperatures). Nickel complexes are also more prone to oxidative degradation, limiting their utility in air-sensitive reactions .
- Applications: Economical alternative for large-scale industrial processes where palladium cost is prohibitive.
Solvent Adducts and Co-Complexes
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) Dichloromethane Complex
- CAS : 95464-05-4 .
- Key Differences : The dichloromethane adduct exhibits distinct solubility and crystallinity compared to the toluene-associated form. Dichloromethane’s volatility may necessitate stricter handling protocols to prevent solvent loss during storage .
- Safety: Additional hazards due to dichloromethane (e.g., carcinogenicity) require enhanced ventilation and personal protective equipment .
Alternative Palladium Catalysts
Dichlorobis(triphenylphosphine)palladium(II) (PPh₃-Pd)
- CAS : 13965-03-2 .
- Key Differences: The monodentate triphenylphosphine ligands offer less rigid coordination compared to dppf, resulting in lower thermal stability and reduced activity in demanding cross-coupling reactions. However, PPh₃-Pd is cost-effective for simple couplings .
- Applications : Commonly used in Heck and Stille couplings but less effective for substrates requiring strong electron donation .
Tetrakis(triphenylphosphine)palladium(0)
- CAS : 14221-01-3 .
- Key Differences : A Pd(0) species, this catalyst operates via a different mechanistic pathway (oxidative addition vs. Pd(II) redox cycles). It is highly air-sensitive, requiring inert atmospheres, unlike the more stable PdCl₂(dppf) .
Performance and Application Comparison
| Compound | Catalytic Efficiency | Substrate Scope | Typical Yield | Reaction Conditions |
|---|---|---|---|---|
| PdCl₂(dppf) | High | Broad (aryl, vinyl, alkyl) | 70–95% | Mild (80–120°C, inert gas) |
| PPh₃-Pd | Moderate | Limited to simple aryl halides | 50–80% | Harsher (100–150°C) |
| NiCl₂(dppf) | Low to Moderate | Narrow (activated substrates) | 40–70% | High temperature (>120°C) |
Data Sources :
Biological Activity
(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium toluene, commonly referred to as Pd(dppf)Cl₂·tol, is an organometallic complex that has garnered attention for its potential biological applications, particularly in cancer therapy and antimicrobial activity. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Overview of the Compound
- Chemical Structure : The compound consists of a palladium center coordinated to two diphenylphosphino groups and two chloride ligands, with toluene acting as a solvent or stabilizing agent.
- Properties : It exhibits unique redox properties due to the ferrocene moiety, which enhances its stability and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of Pd(dppf)Cl₂·tol can be attributed to several mechanisms:
- DNA Interaction : Studies have shown that palladium complexes can intercalate into DNA strands, leading to disruption of DNA structure and function. This interaction is crucial for their anticancer activity.
- Enzymatic Inhibition : The complex has demonstrated inhibitory effects on various enzymes, including alkaline phosphatase. Such inhibition can disrupt metabolic pathways in cancer cells and pathogens.
- Antioxidant Activity : The complex exhibits scavenging properties against free radicals, contributing to its potential as an anticancer agent by reducing oxidative stress in cells.
Anticancer Activity
A significant body of research has focused on the anticancer properties of Pd(dppf)Cl₂·tol. For instance:
- Cytotoxicity Assays : In vitro studies using breast cancer cell lines such as MCF-7 and MDA-MB-231 have shown that this complex exhibits cytotoxic effects comparable to established chemotherapeutics like cisplatin . The half-maximal inhibitory concentration (IC50) values indicate potent activity against these cell lines.
- Mechanism of Action : The cytotoxicity is primarily linked to the complex's ability to bind DNA and induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial and Fungal Inhibition : Research indicates that Pd(dppf)Cl₂·tol exhibits significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values reflect its effectiveness in inhibiting microbial growth .
Case Studies
- Case Study 1 : A study conducted on the effects of Pd(dppf)Cl₂·tol on MCF-7 cells revealed that treatment led to a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. This suggests that the compound effectively triggers programmed cell death pathways in cancer cells .
- Case Study 2 : An investigation into the antimicrobial efficacy demonstrated that Pd(dppf)Cl₂·tol significantly reduced biofilm formation in Staphylococcus aureus, highlighting its potential use in treating biofilm-associated infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
